molecular formula C16H10N2 B086725 Dibenzo[c,f]cinnoline CAS No. 195-31-3

Dibenzo[c,f]cinnoline

Cat. No. B086725
CAS RN: 195-31-3
M. Wt: 230.26 g/mol
InChI Key: NRUNFTFJLLMQGO-UHFFFAOYSA-N
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Description

Dibenzo[c,f]cinnoline is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of dibenzo[c,f]cinnoline makes it a promising candidate for the development of novel drugs and materials. In

Scientific Research Applications

Dibenzo[c,f]cinnoline has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of complex organic molecules and materials. In biology, it has been investigated for its ability to interact with biological molecules, such as DNA and proteins. In medicine, it has been explored for its potential as an anticancer and antiviral agent.

Mechanism Of Action

The mechanism of action of dibenzo[c,f]cinnoline is not fully understood, but it is believed to involve the intercalation of the molecule into the DNA helix, leading to the disruption of DNA replication and transcription. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cell division and proliferation.

Biochemical And Physiological Effects

Dibenzo[c,f]cinnoline has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been reported to induce DNA damage and cell cycle arrest, while at high concentrations, it can cause cell death and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Dibenzo[c,f]cinnoline has several advantages for lab experiments, such as its high purity and stability, which make it a reliable and consistent reagent. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on dibenzo[c,f]cinnoline, including:
1. Development of novel dibenzo[c,f]cinnoline derivatives with improved properties, such as solubility and specificity for certain biological targets.
2. Investigation of the potential of dibenzo[c,f]cinnoline as a therapeutic agent for various diseases, such as cancer and viral infections.
3. Exploration of the mechanism of action of dibenzo[c,f]cinnoline at the molecular level, using techniques such as X-ray crystallography and NMR spectroscopy.
4. Development of new synthetic methods for dibenzo[c,f]cinnoline, which are more efficient and environmentally friendly.
5. Application of dibenzo[c,f]cinnoline in the development of new materials, such as organic semiconductors and sensors.
Conclusion
Dibenzo[c,f]cinnoline is a versatile and promising molecule with a wide range of potential applications in various fields of science. Its unique structure and properties make it an attractive target for synthetic chemists, biologists, and materials scientists. Further research on dibenzo[c,f]cinnoline is needed to fully understand its potential and to develop new applications for this fascinating molecule.

Synthesis Methods

The synthesis of dibenzo[c,f]cinnoline involves the condensation of two molecules of phenanthrene in the presence of a strong acid catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield and purity of dibenzo[c,f]cinnoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

CAS RN

195-31-3

Product Name

Dibenzo[c,f]cinnoline

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

naphtho[2,1-c]cinnoline

InChI

InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18-15/h1-10H

InChI Key

NRUNFTFJLLMQGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3

synonyms

Dibenzo[c,f]cinnoline

Origin of Product

United States

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